![molecular formula C22H28N2O5 B3458168 1-(2,6-dimethoxybenzoyl)-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B3458168.png)
1-(2,6-dimethoxybenzoyl)-4-(2,5-dimethoxybenzyl)piperazine
Overview
Description
1-(2,6-dimethoxybenzoyl)-4-(2,5-dimethoxybenzyl)piperazine, commonly known as DMMDA-2, is a synthetic compound that belongs to the family of psychoactive drugs. This compound has been studied for its potential use in scientific research to understand the mechanisms of action of psychoactive drugs and their effects on the human body.
Mechanism of Action
The exact mechanism of action of DMMDA-2 is not fully understood. However, it is believed to work by binding to serotonin receptors in the brain, which are responsible for regulating mood, appetite, and sleep. DMMDA-2 is also believed to activate the release of dopamine, a neurotransmitter that is associated with pleasure and reward.
Biochemical and Physiological Effects:
DMMDA-2 has been shown to have a range of biochemical and physiological effects on the human body. It has been reported to cause changes in mood, perception, and thought processes. It can also cause changes in heart rate, blood pressure, and body temperature. Some studies have also reported that DMMDA-2 can cause hallucinations and altered states of consciousness.
Advantages and Limitations for Lab Experiments
DMMDA-2 has several advantages as a tool for scientific research. It is a relatively stable compound that can be easily synthesized in the laboratory. It also has a well-established synthesis method and has been extensively studied in scientific literature. However, there are some limitations to using DMMDA-2 in lab experiments. It is a psychoactive compound and can cause changes in behavior and perception, which can make it difficult to interpret results. Additionally, DMMDA-2 is not widely available and can be difficult to obtain for research purposes.
Future Directions
There are several future directions for research on DMMDA-2. One area of interest is the potential therapeutic applications of this compound. It has been shown to have effects on mood and behavior, which could make it a potential treatment for mental health disorders such as depression and anxiety. Another area of interest is the development of new psychoactive compounds based on the structure of DMMDA-2. By modifying the structure of this compound, it may be possible to develop new compounds with different effects and potential therapeutic applications.
Conclusion:
In conclusion, DMMDA-2 is a synthetic compound that has been studied for its potential use in scientific research to understand the mechanisms of action of psychoactive drugs. It has a well-established synthesis method and has been extensively studied in scientific literature. DMMDA-2 has several advantages as a tool for scientific research, but there are also some limitations to using this compound in lab experiments. There are several future directions for research on DMMDA-2, including the potential therapeutic applications of this compound and the development of new psychoactive compounds based on its structure.
Scientific Research Applications
DMMDA-2 has been studied for its potential use in scientific research to understand the mechanisms of action of psychoactive drugs. It has been shown to have similar effects on the human body as other psychoactive drugs, such as LSD and mescaline. DMMDA-2 has been used in several studies to investigate the effects of psychoactive drugs on the human brain and behavior.
properties
IUPAC Name |
(2,6-dimethoxyphenyl)-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5/c1-26-17-8-9-18(27-2)16(14-17)15-23-10-12-24(13-11-23)22(25)21-19(28-3)6-5-7-20(21)29-4/h5-9,14H,10-13,15H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBBBBYYMKVBLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)C3=C(C=CC=C3OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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